1-(2-Methoxyphenyl)propan-2-amine (CAS: 15402-84-3), also known as ortho-methoxyamphetamine (OMA), is a substituted phenethylamine and a positional isomer of the more widely known 4-methoxyamphetamine (PMA). Unlike its para-isomer, which has pronounced psychotomimetic properties, the ortho-isomer demonstrates a significantly different pharmacological profile, with little to no central stimulant activity. This chemical distinction makes it a critical reference material for forensic and analytical chemistry, where precise isomer identification is essential, and a specific intermediate for research into structure-activity relationships.
Substituting 1-(2-Methoxyphenyl)propan-2-amine with its meta- or para- (PMA) isomers is impractical for most scientific applications due to profound differences in analytical and biological properties. Analytically, the underivatized isomers exhibit nearly identical mass spectra and similar gas chromatographic retention times, making specific identification impossible without the correct isomer-specific reference standard and specialized derivatization techniques. In a research context, the position of the methoxy group critically dictates the pharmacological activity; the 2-methoxy (ortho) and 3-methoxy (meta) isomers lack the distinct psychotomimetic effects associated with the 4-methoxy (para) isomer. Procuring the wrong isomer will invalidate analytical results and lead to incorrect structure-activity relationship conclusions.
Standard electron ionization mass spectra of underivatized 1-(2-Methoxyphenyl)propan-2-amine and its 3- and 4-methoxy isomers are nearly indistinguishable, all showing a base peak at m/z 44. However, upon derivatization with pentafluoropropionic anhydride (PFPA), the resulting amides can be differentiated. While the PFPA derivatives of the 2- and 3-methoxy isomers still show a similar base peak (m/z 204), the 4-methoxy isomer (PMA) derivative displays a unique base peak at m/z 121. This makes the 2-methoxy isomer essential as a reference material to confirm the absence or presence of its more regulated para-isomer.
| Evidence Dimension | Base Peak in EI-Mass Spectrum (PFPA Derivative) |
| Target Compound Data | m/z 204 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)propan-2-amine (PMA): m/z 121 |
| Quantified Difference | Distinct and identifying base peak shift (204 vs. 121) |
| Conditions | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with pentafluoropropionic anhydride (PFPA). |
For forensic labs and analytical chemists, this compound is indispensable for developing methods that can unequivocally distinguish it from its controlled para-isomer, preventing misidentification.
1-(2-Methoxyphenyl)propan-2-amine is a substantially weaker inhibitor of monoamine neurotransmitter reuptake compared to its isomers. In studies using rat brain tissue, its IC50 value for inhibiting [3H]dopamine uptake was 19.0 µM. This is significantly less potent than both the 3-methoxy isomer (IC50 = 3.40 µM) and the 4-methoxy isomer (PMA, IC50 = 2.10 µM). A similar trend was observed for norepinephrine and serotonin uptake, demonstrating a clear structure-activity relationship based on the methoxy group's position.
| Evidence Dimension | IC50 for [3H]Dopamine Uptake Inhibition |
| Target Compound Data | 19.0 µM |
| Comparator Or Baseline | 1-(3-Methoxyphenyl)propan-2-amine: 3.40 µM | 1-(4-Methoxyphenyl)propan-2-amine: 2.10 µM |
| Quantified Difference | 5.6x weaker than the meta-isomer; 9.0x weaker than the para-isomer (PMA) |
| Conditions | In vitro assay using rat brain synaptosomes. |
Researchers investigating monoamine transporter pharmacology require this specific isomer to probe how the ortho-methoxy substitution diminishes biological activity relative to other positional isomers.
The synthesis of 1-(2-Methoxyphenyl)propan-2-amine is readily achieved via reductive amination of the corresponding ketone precursor, 1-(2-methoxyphenyl)propan-2-one. This transformation is a standard and widely utilized method for creating substituted phenethylamines. While direct yield comparisons for all isomers under identical conditions are scarce in a single report, the successful application of common reductive amination conditions (e.g., using a borohydride reagent) to various methoxyphenylacetones demonstrates the viability of this compound as a synthetic target and building block. The choice of the ortho-substituted precursor is the critical procurement decision to access this specific amine.
| Evidence Dimension | Synthetic Accessibility |
| Target Compound Data | Synthesizable via reductive amination of 1-(2-methoxyphenyl)propan-2-one. |
| Comparator Or Baseline | 1-(4-methoxyphenyl)propan-2-amine is synthesized from the corresponding 1-(4-methoxyphenyl)propan-2-one precursor. |
| Quantified Difference | Not applicable (Route feasibility comparison) |
| Conditions | Standard reductive amination protocols (e.g., NaBH4, NaBH3CN, or catalytic hydrogenation). |
This establishes the compound as a practical synthetic target, where procurement of the correct ortho-substituted ketone precursor is the key step for chemists needing to incorporate this specific structural motif.
This compound is the correct choice for use as a certified reference material in analytical laboratories. Its availability allows for the development and validation of chromatographic methods (e.g., GC-MS) capable of definitively distinguishing the 2-methoxy isomer from the 3- and 4-methoxy isomers, which is critical in forensic toxicology and controlled substance analysis where misidentification has significant legal and clinical consequences.
As the isomer with significantly reduced potency at inhibiting monoamine transporters compared to its meta- and para-analogs, this compound is an essential tool for researchers conducting structure-activity relationship (SAR) studies. Procuring this specific isomer allows for direct testing of hypotheses regarding the steric and electronic effects of ortho-methoxy substitution on receptor or transporter binding and function.
This amine serves as a key building block for chemists synthesizing more complex molecules where the 2-methoxy-substituted phenylethylamine core is required. Its use ensures that subsequent transformations occur with the correct regiochemistry dictated by the ortho-positioned methoxy group, a requirement that cannot be met by using the meta or para isomers as starting materials.